2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile
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Overview
Description
2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile typically involves multiple steps:
Formation of the cyclopenta[d]pyrimidine ring: This can be achieved by heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions.
Introduction of the piperazine ring: The cyclopenta[d]pyrimidine intermediate is then reacted with piperazine under appropriate conditions to form the desired piperazine derivative.
Attachment of the pyridine ring: Finally, the piperazine derivative is coupled with a pyridine-3-carbonitrile moiety to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: m-chloroperbenzoic acid for oxidation reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
Sulfoxides and sulfones: Formed from the oxidation of the methylsulfanyl group.
Substituted derivatives: Formed from nucleophilic substitution reactions on the piperazine and pyridine rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structure.
Medicine: Exploration as a potential therapeutic agent, particularly in the field of oncology.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving protein kinases and other signaling molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core and have been studied for their biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with a similar structure, known for their potential as kinase inhibitors.
Uniqueness
2-{4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile is unique due to the presence of the methylsulfanyl group and the combination of three different heterocyclic rings, which may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H20N6S |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-[4-(2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H20N6S/c1-25-18-21-15-6-2-5-14(15)17(22-18)24-10-8-23(9-11-24)16-13(12-19)4-3-7-20-16/h3-4,7H,2,5-6,8-11H2,1H3 |
InChI Key |
WJGBIZUPKMVGLM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=C(C=CC=N4)C#N |
Origin of Product |
United States |
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